Hydrogen-Bond Donor Count: Zero Versus One in Closest Secondary Amine Analogs
The target compound is a tertiary amine with zero hydrogen-bond donors (HBD = 0), whereas its five closest structural analogs in the Santa Cruz sc-33075x series—N-[2-(4-isopropylphenoxy)propyl]-2,5-dimethylaniline, N-[2-(4-isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline, N-[2-(4-isopropylphenoxy)propyl]-3-methoxyaniline, N-[2-(4-isopropylphenoxy)propyl]aniline, and N-[2-(4-isopropylphenoxy)propyl]cyclohexanamine—each contain a secondary amine and therefore possess exactly one hydrogen-bond donor (HBD = 1) . A reduction from one to zero HBD is associated with improved passive membrane permeability (typically a 0.5–1.0 log unit increase in Papp in Caco-2 or PAMPA models for analogous aromatic amine pairs) and reduced propensity for hydrogen-bond-mediated off-target interactions [1].
| Evidence Dimension | Hydrogen-bond donor count (structural) |
|---|---|
| Target Compound Data | 0 H-bond donors (tertiary amine; N-substituted with both 2-(4-isopropylphenoxy)propyl and 3-methoxypropyl groups) |
| Comparator Or Baseline | N-[2-(4-Isopropylphenoxy)propyl]aniline (sc-330757): 1 H-bond donor; N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine (sc-330758): 1 H-bond donor; N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline (sc-330753): 1 H-bond donor; N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline (sc-330755): 1 H-bond donor; N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline (sc-330754): 1 H-bond donor |
| Quantified Difference | ΔHBD = 1 (target = 0, all comparators = 1) |
| Conditions | Structural comparison based on molecular formula and connectivity; Santa Cruz Biotechnology catalog product series (Other Chemicals 0162); all compounds share identical N-[2-(4-isopropylphenoxy)propyl] core with variation at the amine nitrogen substituent |
Why This Matters
A zero-HBD tertiary amine cannot act as a hydrogen-bond donor in target binding or crystal contacts, making it a critical negative-control probe for distinguishing H-bond-dependent from H-bond-independent pharmacodynamic effects when screened alongside its secondary amine analogs.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (Class-level evidence on HBD reduction and permeability improvement.) View Source
